2,5-Dichloronicotinonitrile
Overview
Description
2,5-Dichloronicotinonitrile is a chemical compound with the molecular formula C6H2Cl2N2 . It has a molecular weight of 173 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2Cl2N2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 173 . The storage temperature is between 2-8°C in an inert atmosphere . The boiling point is 121-123°C .Scientific Research Applications
Palladium-Catalyzed Amination
The application of palladium(0) in the regioselective C-2 amination of dichloronicotinonitrile, specifically 4,6-dichloronicotinonitrile, has been demonstrated. This process leads to the creation of 4-chloro-6-anilino nicotinonitrile compounds, highlighting a potential area of research in organic synthesis (Delvare, Koza, & Morgentin, 2011).
Groundwater Contamination Studies
Research focusing on the environmental impact of dichlobenil, a compound related to 2,5-Dichloronicotinonitrile, has been conducted. Dichlobenil and its metabolites, including dichlorobenzamide, have been identified as frequent groundwater contaminants, particularly in Denmark, suggesting the environmental significance of these compounds (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Spectroscopic Analysis
The molecular structure of 2,5-dichlorobenzonitrile, a similar compound, has been studied using FT-IR and FT-Raman spectroscopy. This research is crucial for understanding the vibrational modes and molecular geometry of dichlorobenzonitriles, which can have implications in various scientific fields (Palafox et al., 2015).
Microbial Degradation and Biotransformation
Studies on microbial degradation and biotransformation have been conducted. For instance, Rhodococcus erythropolis ZJB-09149 can convert 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, a key precursor in pesticides and medicines. This highlights the potential of this compound in biotechnological applications (Jin et al., 2011).
Agrochemical Formulations and Impurities
Dioxin and dioxin-like PCB impurities in various agrochemical formulations, including those containing dichloronicotinonitriles, have been analyzed, indicating the significance of these compounds in environmental safety and agricultural practices (Masunaga, Takasuga, & Nakanishi, 2001).
Herbicidal Activity and SAR Study
N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have been synthesized and studied for their herbicidal activity, showing the potential of dichloronicotinonitriles in developing new herbicides (Yu et al., 2021).
Safety and Hazards
The safety information for 2,5-Dichloronicotinonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may also cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and using the substance only in a well-ventilated area .
Mechanism of Action
Biochemical Pathways
It is known that many compounds with similar structures, such as nicotine, act as agonists at nicotinic acetylcholine receptors . These are ionotropic receptors composed of five homomeric or heteromeric subunits .
Pharmacokinetics
Some pharmacokinetic properties have been predicted :
- GI absorption : High
- BBB permeant : Yes
- P-gp substrate : No
- CYP1A2 inhibitor : Yes
- CYP2C19 inhibitor : No
- CYP2C9 inhibitor : No
- CYP2D6 inhibitor : No
- CYP3A4 inhibitor : No
- Log Kp (skin permeation) : -5.79 cm/s
- Lipophilicity Log Po/w (iLOGP) : 1.58
These properties can impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dichloronicotinonitrile. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability .
properties
IUPAC Name |
2,5-dichloropyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKCARRNABGWOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557481 | |
Record name | 2,5-Dichloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126954-66-3 | |
Record name | 2,5-Dichloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.